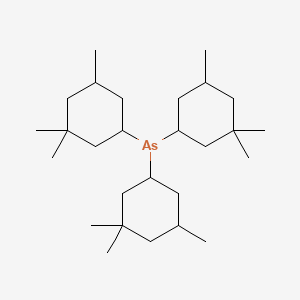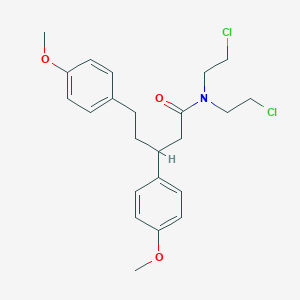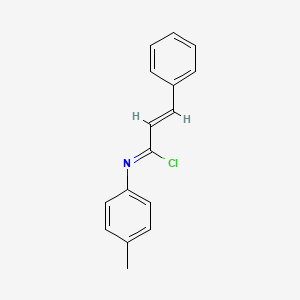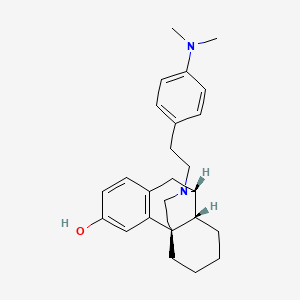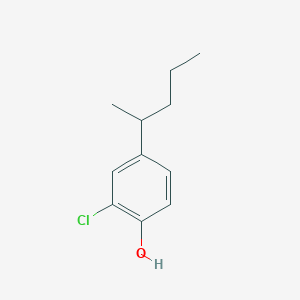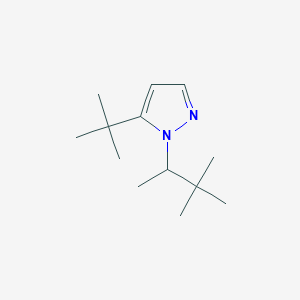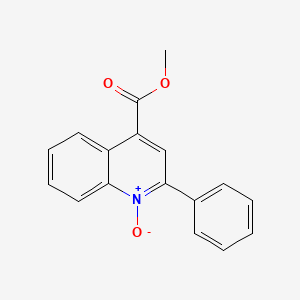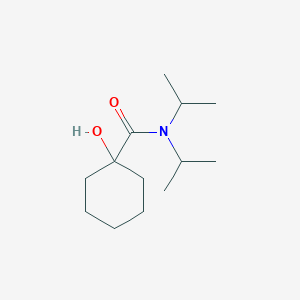
3-Chloro-3,7,11-trimethyldodec-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3,7,11-trimethyldodec-1-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and a chlorine atom attached to the third carbon. This compound is part of the alkyne family, which are unsaturated hydrocarbons with the general formula ( C_nH_{2n-2} ). The presence of the chlorine atom and the specific arrangement of methyl groups make this compound unique in its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3,7,11-trimethyldodec-1-yne typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,7,11-trimethyldodec-1-yne and a chlorinating agent.
Chlorination Reaction: The chlorination of 3,7,11-trimethyldodec-1-yne is carried out using reagents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to introduce the chlorine atom at the third carbon position.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-3,7,11-trimethyldodec-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Reduction Reactions: The triple bond can be reduced to a double bond or single bond using hydrogenation catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under atmospheric or elevated pressure.
Major Products
Substitution: Formation of various substituted alkynes.
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Chloro-3,7,11-trimethyldodec-1-yne has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-3,7,11-trimethyldodec-1-yne involves its interaction with molecular targets through its reactive alkyne and chlorine functional groups. The alkyne group can participate in cycloaddition reactions, while the chlorine atom can undergo nucleophilic substitution. These interactions can modulate biological pathways and chemical processes, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-3,7,11-trimethyldodec-1-yne: Similar structure with a bromine atom instead of chlorine.
3-Iodo-3,7,11-trimethyldodec-1-yne: Similar structure with an iodine atom instead of chlorine.
3-Chloro-3,7,11-trimethyldodec-2-yne: Similar structure with the chlorine atom at a different position.
Uniqueness
3-Chloro-3,7,11-trimethyldodec-1-yne is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of the chlorine atom at the third carbon and the alkyne group at the first carbon position contribute to its unique chemical behavior and applications.
Eigenschaften
CAS-Nummer |
64329-92-6 |
|---|---|
Molekularformel |
C15H27Cl |
Molekulargewicht |
242.83 g/mol |
IUPAC-Name |
3-chloro-3,7,11-trimethyldodec-1-yne |
InChI |
InChI=1S/C15H27Cl/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h1,13-14H,7-12H2,2-5H3 |
InChI-Schlüssel |
RRTBDRZNUBDXDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)(C#C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


